Product packaging for (Z)-Oct-5-en-1-yne(Cat. No.:CAS No. 41301-84-2)

(Z)-Oct-5-en-1-yne

Cat. No.: B12660241
CAS No.: 41301-84-2
M. Wt: 108.18 g/mol
InChI Key: AQVJJJCTUUAYPG-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Conjugated Enynes in Modern Synthetic Chemistry

Conjugated enynes, such as (Z)-Oct-5-en-1-yne, are of significant interest in modern synthetic chemistry due to their versatile reactivity. rsc.orgrsc.org They serve as precursors to a wide array of molecular architectures, including those found in natural products, pharmaceuticals, and advanced materials. The arrangement of the double and triple bonds allows for a variety of transformations, including pericyclic reactions, metal-catalyzed cross-couplings, and cyclizations, enabling the construction of complex carbocyclic and heterocyclic systems. nih.gov

The reactivity of conjugated enynes can be selectively directed towards either the alkene or the alkyne moiety, or both can participate in a concerted fashion. This dual reactivity makes them powerful intermediates for creating molecular complexity in a controlled and efficient manner. beilstein-journals.org For instance, they are key substrates in enyne metathesis, a powerful carbon-carbon bond-forming reaction that leads to the formation of 1,3-dienes. acs.orgnih.gov

Historical Development and Evolution of Alkyne and Alkene Reactivity Studies

The study of alkene and alkyne reactivity has been a cornerstone of organic chemistry for over a century. Early investigations focused on the fundamental addition reactions of these unsaturated hydrocarbons. The development of catalytic hydrogenation, halogenation, and hydrohalogenation reactions laid the groundwork for understanding the chemical behavior of double and triple bonds.

A significant leap in this field was the advent of transition-metal catalysis. The discovery of reactions like the Diels-Alder reaction, a type of [4+2] cycloaddition, demonstrated the potential of these moieties in forming cyclic compounds with high stereocontrol. libretexts.orglibretexts.org In recent decades, the development of sophisticated organometallic catalysts has revolutionized the field, enabling highly selective and efficient transformations of alkenes and alkynes that were previously unimaginable. These advancements have paved the way for the strategic use of molecules like this compound in complex synthetic endeavors.

Research Trajectories and Future Directions for this compound Chemistry

Current research involving conjugated enynes is focused on the development of novel catalytic systems that can achieve even greater levels of selectivity and efficiency in their transformations. A key area of interest is the enantioselective functionalization of enynes, which is crucial for the synthesis of chiral molecules with specific biological activities. rsc.org

For this compound specifically, future research is likely to explore its application in the synthesis of complex natural products and bioactive molecules. Its specific stereochemistry and functional group arrangement make it a potentially valuable precursor for targets that require precise control over molecular geometry. Furthermore, the development of new catalytic methods, such as those involving photoredox or enzymatic catalysis, could unlock novel reaction pathways for this and other conjugated enynes. The fluorination of enynes is also an emerging area of interest for creating novel molecular building blocks. chemeurope.com

Detailed Research Findings on (Z)-Enynes

While specific research focusing exclusively on this compound is limited, a wealth of information exists for the broader class of (Z)-enynes. The following table summarizes general synthetic methods and reactions applicable to this class of compounds.

Reaction Type Description Catalyst/Reagents General Outcome
Stereoselective Synthesis Cross-coupling reactions are commonly employed to create the (Z)-enyne motif with high stereoselectivity.Pd(0)/Cu(I) complexes, Zirconium catalystsFormation of the (Z)-double bond with high fidelity. rsc.org
Enyne Metathesis A bond reorganization reaction that transforms an enyne into a 1,3-diene. Ring-closing enyne metathesis (RCEYM) is particularly useful for synthesizing cyclic compounds. rsc.orgchim.itRuthenium-based catalysts (e.g., Grubbs catalysts)Formation of cyclic or acyclic 1,3-dienes. acs.orgnih.gov
Cycloaddition Reactions Enynes can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2+2] cycloadditions, to form complex polycyclic systems. researchgate.netnih.govThermal or metal-catalyzed conditionsConstruction of six-membered rings and other cyclic structures. libretexts.orglibretexts.org
Hydroalkenylation The addition of an alkene across the alkyne of an enyne, often leading to the formation of five-membered rings.Cationic Cobalt(I) catalystsFormation of substituted carbocycles and heterocycles. acs.org
Semi-Hydrogenation Selective reduction of the alkyne moiety to a (Z)-alkene, preserving the existing double bond.Zinc-anilide complexesFormation of a (Z,Z)-diene system. acs.org
Difluorination Regioselective addition of two fluorine atoms to the enyne system.Iodine(I)/Iodine(III) catalysisGeneration of versatile homopropargylic difluorides. nih.gov
Functionalization Copper-catalyzed reactions can introduce various functional groups across the enyne system with high regioselectivity.Copper hydride speciesBoro-, hydro-, and other functionalizations. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B12660241 (Z)-Oct-5-en-1-yne CAS No. 41301-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41301-84-2

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(Z)-oct-5-en-1-yne

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,6,8H,4-5,7H2,2H3/b8-6-

InChI Key

AQVJJJCTUUAYPG-VURMDHGXSA-N

Isomeric SMILES

CC/C=C\CCC#C

Canonical SMILES

CCC=CCCC#C

Origin of Product

United States

Advanced Reactivity and Mechanistic Investigations of Z Oct 5 En 1 Yne Derivatives

Electrophilic Additions to Enynes

Electrophilic additions to the carbon-carbon double and triple bonds of (Z)-Oct-5-en-1-yne derivatives are pivotal for their functionalization. The interplay between the alkene and alkyne moieties governs the regioselectivity and stereochemistry of these transformations.

Regioselectivity and Stereochemical Outcomes in HX Additions

The addition of hydrogen halides (HX) to enynes is a classic example of electrophilic addition where the regioselectivity is a key consideration. In asymmetrical alkenes, the addition of HX typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, leading to a more stable carbocation intermediate. pressbooks.pubmasterorganicchemistry.com In the case of this compound, the initial protonation can occur at either the double or the triple bond.

The reaction of aryl alkynes with hydrogen bromide in dilute methylene (B1212753) chloride solutions containing trifluoroacetic acid primarily yields syn-Markovnikov adducts. researchgate.net However, at moderate bromide concentrations, the main product is the Markovnikov anti-adduct, and at high bromide concentrations, the anti-Markovnikov anti-addition product is dominant. researchgate.net This demonstrates that the reaction conditions, particularly the concentration of the nucleophile, can significantly influence the regiochemical and stereochemical outcome.

The stereochemistry of the addition is also a critical aspect. For instance, the hydrohalogenation of an alkene that results in a chiral center can produce a racemic mixture of R and S stereoisomers. youtube.com This is because the carbocation intermediate is planar, allowing the halide to attack from either face with equal probability. youtube.com

Table 1: Regioselectivity in HX Addition to Alkynes

Reactant Conditions Major Product Minor Product
Aryl Alkyne Dilute HBr/TFA in CH2Cl2 Syn-Markovnikov Adduct -
Aryl Alkyne Moderate [Br⁻] Anti-Markovnikov Adduct -

This table illustrates how the concentration of the bromide ion can dictate the regiochemical outcome of HBr addition to aryl alkynes.

Halogenation Reactions and Their Control

The addition of halogens (X₂) like chlorine and bromine to alkenes is a rapid reaction that produces 1,2-dihalides. libretexts.org While fluorine is generally too reactive for laboratory use and iodine often does not react with alkenes, chlorine and bromine are commonly used. libretexts.org The mechanism of halogenation often involves the formation of a cyclic halonium ion intermediate. libretexts.org This intermediate explains the observed anti-stereochemistry of the addition, where the two halogen atoms add to opposite faces of the double bond. libretexts.org

In the context of enynes, selective halogenation of the double bond over the triple bond, or vice versa, is a significant challenge. The relative nucleophilicity of the two moieties dictates the initial site of attack. Control over the reaction can sometimes be achieved by using specific reagents or reaction conditions. For example, visible light-mediated chlorination of alkenes can be achieved using copper(II) chloride in the presence of HCl. rsc.org Furthermore, tandem reactions, such as the arylation/intramolecular conjugate addition of certain 1,6-enynes, can be initiated by manganese(I)-catalyzed C-H bond activation, showcasing the potential for complex transformations involving enynes. acs.orgnih.gov

Recent developments have also explored the use of halogenated salts as additives to control the stereochemical outcomes in copper-catalyzed reactions of 1,3-enynes. rsc.org These salts can stabilize transition states, leading to high yields and enantioselectivities. rsc.org

Vinyl Carbocation Intermediates and Their Stability in Alkyne Additions

Electrophilic addition to alkynes can proceed through a vinyl carbocation intermediate. vaia.combartleby.com A vinyl carbocation is a species where the positive charge resides on a carbon atom of a double bond. vaia.com These intermediates are generally less stable than their alkyl carbocation counterparts due to the sp hybridization of the carbon bearing the positive charge. leah4sci.com The stability of carbocations generally follows the order: tertiary > secondary > primary. vaia.com Vinyl carbocations are considered very unstable, ranking below even a methyl carbocation in terms of stability. leah4sci.com

However, the stability of a vinyl carbocation can be influenced by substituents. wikipedia.org Electron-donating groups can stabilize the positive charge through resonance or inductive effects. For instance, aryl-substituted vinyl cations are stabilized by resonance. wikipedia.org The formation of a vinyl cation is often the rate-limiting step in reactions such as the acid-catalyzed hydration of phenylpropiolic acid. wikipedia.org While rearrangements like 1,2-hydride shifts are common for alkyl carbocations, they are less frequent in vinyl cations due to the high energy of the non-planar transition state. bartleby.comwikipedia.org

Nucleophilic Additions to Activated Enyne Systems

When the enyne system is "activated" by the presence of an electron-withdrawing group, it becomes susceptible to nucleophilic attack. This opens up a different realm of reactivity, particularly conjugate additions.

Michael-type Conjugate Additions to Enynes

The Michael addition, or conjugate addition, is a widely used carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This concept can be extended to activated enynes, where a nucleophile adds to the carbon-carbon triple bond. bham.ac.ukacs.org These reactions are highly valuable for the synthesis of complex molecules. bham.ac.uk

For enynes activated by an electron-withdrawing group, nucleophilic attack can occur in a 1,4- or 1,6-manner. The efficiency and outcome of these reactions are highly dependent on the specific reaction conditions, including the nature of the nucleophile, solvent, and catalyst. bham.ac.ukacs.org For instance, the 1,4-conjugate addition of nucleophiles to activated alkynes is a historically significant organic transformation. bham.ac.uk Softer nucleophiles are generally more effective for these 1,4-additions. acs.orgnih.gov

Recent research has focused on developing catalytic and enantioselective versions of these reactions. For example, chiral guanidine-amides have been used to catalyze the 1,4-conjugate addition/cyclization of 1,3-enynes with azlactones to produce δ-lactone derivatives. dntb.gov.ua

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organocuprates, are powerful nucleophiles that react with activated enynes. byjus.comsigmaaldrich.com Grignard reagents (RMgX) typically add to carbonyl groups in a 1,2-fashion. wikipedia.org However, in the presence of a copper(I) catalyst, they can undergo 1,4-conjugate addition to α,β-unsaturated ketones. wikipedia.org

Organocuprates, such as Gilman reagents (R₂CuLi), are particularly effective for conjugate additions. researchgate.net The mechanism is thought to involve the formation of a Cu(III) intermediate followed by reductive elimination. wikipedia.org The reactivity and selectivity of these reagents can be tuned by the addition of Lewis acids like boron trifluoride etherate. wikipedia.org

The addition of organometallic reagents to enynes can be highly stereoselective. For example, the use of certain organocopper reagents can lead to high stereoselectivity in the addition to enynes. scribd.com The choice of the organometallic reagent and reaction conditions is crucial for controlling the outcome of the reaction.

Table 2: Reactivity of Organometallic Reagents with Unsaturated Systems

Reagent Substrate Addition Type Catalyst/Additive
Grignard Reagent (RMgX) α,β-Unsaturated Ketone 1,2-Addition None
Grignard Reagent (RMgX) α,β-Unsaturated Ketone 1,4-Addition Cu(I) salt
Organocuprate (R₂CuLi) α,β-Unsaturated Ketone 1,4-Addition -

This table summarizes the different modes of addition of common organometallic reagents to α,β-unsaturated carbonyl compounds, which serves as an analogue for activated enyne systems.

Hydroheteroatom Additions: Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions

The addition of heteroatoms across the carbon-carbon triple bond of enynes, known as hydroheteroatom addition, is a powerful transformation in organic synthesis. This section focuses on the addition of thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne) to the alkyne moiety of this compound and its derivatives. These reactions provide access to a diverse array of functionalized vinyl derivatives with applications in materials science and medicinal chemistry.

Thiol-yne Reactions: The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol to an alkyne, yielding an alkenyl sulfide. wikipedia.org This reaction can proceed through either a radical-mediated or a nucleophilic conjugate addition pathway. In the context of this compound, the radical addition, typically initiated by light or a radical initiator, would lead to an anti-Markovnikov product. wikipedia.org Conversely, the nucleophilic addition of a thiolate to an activated alkyne generally follows a conjugate addition mechanism. acs.orgnih.gov The stereochemical outcome of these additions is a key consideration, with the nucleophilic pathway often favoring the formation of the Z-isomer. acs.org However, the E-isomer can sometimes be formed, and the product distribution can be influenced by factors such as the base catalyst, temperature, and solvent. acs.orgnih.gov

Amino-yne and Hydroxyl-yne Reactions: Similar to the thiol-yne reaction, the addition of amines and alcohols to alkynes can be achieved under various catalytic conditions. These reactions are fundamental in the synthesis of enamines and vinyl ethers, respectively. The nucleophilic addition of amines and alcohols to activated alkynes is a common strategy. For instance, the intramolecular addition of an alcohol to an alkyne is a widely used method for constructing oxygen-containing heterocycles. nih.govbeilstein-journals.org The stereochemistry of these additions is also a critical aspect, with conditions often being tunable to favor either the E or Z isomer.

The table below summarizes the general characteristics of these hydroheteroatom addition reactions.

ReactionReagentTypical ProductKey Features
Thiol-yne Thiol (R-SH)Alkenyl sulfideCan proceed via radical or nucleophilic pathways; stereoselectivity is a key consideration. wikipedia.orgacs.org
Amino-yne Amine (R-NH2)EnamineImportant for the synthesis of nitrogen-containing compounds.
Hydroxyl-yne Alcohol (R-OH)Vinyl etherFundamental for the synthesis of oxygen-containing heterocycles and other functional molecules. nih.gov

Metal-Catalyzed Transformations of this compound

The presence of both an alkene and an alkyne in this compound makes it an excellent substrate for a wide range of metal-catalyzed transformations. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures from a relatively simple starting material.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. nih.gov In the case of enynes like this compound, this activation can lead to a variety of transformations, including cycloisomerizations and intermolecular nucleophilic additions.

Gold(I) catalysts are known to effectively catalyze the cycloisomerization of 1,n-enynes. nih.gov While the specific reactivity of this compound under these conditions would require experimental investigation, related 1,5- and 1,6-enynes undergo gold-catalyzed cyclizations to form various carbocyclic and heterocyclic scaffolds. beilstein-journals.orgnih.gov These reactions are believed to proceed through the π-activation of the alkyne by the gold catalyst, followed by intramolecular attack of the alkene. nih.gov Furthermore, gold catalysts can facilitate the addition of various nucleophiles, including water, alcohols, and amines, to the alkyne moiety of enynes, leading to the formation of functionalized dienes. nih.gov For example, gold-catalyzed hydration of an enyne would yield an enone. The regioselectivity of these additions is often high, with the nucleophile typically adding to the more substituted carbon of the alkyne (Markovnikov addition). nih.gov

Palladium complexes are highly versatile catalysts for a wide array of organic transformations, and they play a significant role in the chemistry of enynes. core.ac.uk Palladium-catalyzed reactions of this compound and its derivatives can lead to cross-coupling products, cyclized structures, and other valuable organic molecules.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental methods for the synthesis of enynes. sioc-journal.cnnih.gov While this compound is itself an enyne, its terminal alkyne can participate in further cross-coupling reactions with vinyl or aryl halides to generate more complex conjugated systems. acs.orgnih.gov Moreover, palladium catalysts can promote the cycloisomerization of enynes, often leading to different products than those obtained with gold catalysis. acs.org Palladium-catalyzed additions of various reagents across the alkyne are also well-established. For instance, the palladium-catalyzed addition of acylsilanes across alkynes has been reported to proceed with excellent regio- and stereoselectivity. rsc.org

The following table provides a comparative overview of gold and palladium-catalyzed reactions of enynes.

CatalystTypical TransformationsMechanistic Hallmark
Gold(I) Cycloisomerizations, Nucleophilic additions (hydration, hydroalkoxylation)π-Activation of the alkyne nih.gov
Palladium Cross-coupling (Sonogashira), Cycloisomerizations, Additions (e.g., silylacylation)Oxidative addition/reductive elimination cycles uwindsor.ca

Rhodium and iridium complexes are also prominent catalysts in enyne chemistry, often exhibiting unique reactivity patterns compared to gold and palladium. organic-chemistry.orgbeilstein-journals.org These metals can catalyze a range of transformations, including cycloisomerizations, cycloadditions, and hydroheteroatom additions.

Iridium complexes have been shown to catalyze the cycloisomerization of 1,6- and 1,7-enynes, with the reaction outcome being dependent on the substrate structure and the catalyst system. organic-chemistry.org For instance, certain iridium catalysts can promote the formation of alkylidenecyclopentane derivatives. acs.org Iridium has also been utilized in [4+2] cycloadditions of enynes. beilstein-journals.org Rhodium complexes are also effective catalysts for enyne cycloisomerizations and have been reported to catalyze the thiol-yne reaction. wikipedia.org

Main group metals like zinc and indium have gained attention as less toxic and more economical alternatives to precious transition metals for catalyzing organic reactions.

Indium(III) halides have been shown to be effective catalysts for the cycloisomerization of 1,6-enynes, proceeding with 5-exo-dig regioselectivity to yield bicyclic structures. researchgate.netudc.es These reactions are atom-economical and can tolerate various functional groups. udc.es Indium catalysis has also been applied to the haloalkynylation of internal alkynes. researchgate.net Zinc iodide has been used to catalyze the synthesis of allenes from terminal alkynes and ketones. acs.orgsemanticscholar.org While the direct carbozincation of unactivated internal alkynes can be challenging, specific catalytic systems have been developed for related substrates. semanticscholar.org

Cobalt complexes offer a cost-effective and sustainable option for catalyzing a variety of transformations involving enynes. beilstein-journals.org Cobalt-catalyzed reactions of enynes include hydroarylations, hydroboration/cyclization, and cross-coupling reactions. beilstein-journals.orgnih.govacs.org

Cobalt catalysts have been successfully employed in the hydroarylative cyclization of 1,n-enynes with carbonyl compounds to produce functionalized dihydrofurans and pyrrolidines. beilstein-journals.org A proposed mechanism involves the oxidative addition of the enyne to a Co(I) species to form a cobaltacycle intermediate. beilstein-journals.org Furthermore, cobalt-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes has been developed to synthesize chiral five-membered cyclic compounds with high enantioselectivity. nih.govacs.orgnus.edu.sg This transformation is believed to proceed through a catalytically active Co(I)-H species. acs.org Cobalt has also been investigated for the dimerization of terminal alkynes to form 1,3-enynes. frontiersin.org

The table below highlights the diverse reactivity of various metals in enyne transformations.

Metal CatalystKey Reactions
Rhodium/Iridium Cycloisomerizations, Cycloadditions, Thiol-yne addition wikipedia.orgorganic-chemistry.orgbeilstein-journals.org
Zinc/Indium Cycloisomerizations, Allenylation, Haloalkynylation researchgate.netudc.esacs.org
Cobalt Hydroarylative cyclization, Asymmetric hydroboration/cyclization, Dimerization beilstein-journals.orgnih.govfrontiersin.org

Mechanistic Insights into Metal-Alkyne and Metal-Alkene Interactions

The reactivity of enynes like this compound is profoundly influenced by their interactions with transition metals. The coordination of a metal center to either the alkyne or the alkene moiety is often the initial and determining step in a wide array of catalytic transformations. The nature of the metal, its ligands, and the reaction conditions dictate which functional group is activated and the subsequent mechanistic pathway.

In many catalytic cycles, the metal initially coordinates to the alkyne, which is generally more electron-rich and accessible than the alkene. This interaction often involves the formation of a π-complex. For instance, in gold-catalyzed reactions, a cationic gold(I) complex acts as a potent electrophile, activating the alkyne towards nucleophilic attack. acs.org This activation is a common theme in the cycloisomerization of enynes, where the alkene itself can act as the intramolecular nucleophile. acs.org The geometry of this initial metal-alkyne complex is crucial in determining the stereochemical outcome of the reaction.

Conversely, metal-alkene interactions can also initiate catalytic cycles. In processes like the redox-relay Heck reaction, the catalyst walks along the carbon chain through a series of β-hydride elimination and migratory insertion steps involving metal-alkene intermediates. acs.org The stereochemistry of the alkene, whether (E) or (Z), can influence the product distribution. acs.org

The interplay between metal-alkyne and metal-alkene coordination is central to understanding the selectivity of many reactions. In some cases, simultaneous coordination of both the alkyne and alkene to the metal center can occur, leading to oxidative cyclometalation. acs.org However, for metals like gold(I), which are less prone to oxidative addition, a stepwise mechanism involving initial alkyne activation is more common. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have provided significant insights into these interactions. For example, DFT calculations have been used to elucidate the mechanism of cobalt-catalyzed E-selective head-to-head dimerization of terminal alkynes, postulating a series of steps including ligand exchange, oxidative C-H activation, hydrocobaltation, and reductive elimination. frontiersin.org Similarly, the mechanism of iridium-catalyzed hydrosilylation of terminal alkynes has been investigated, revealing a catalytic cycle that proceeds through Ir(III) intermediates. csic.es

Table 1: Key Mechanistic Steps in Metal-Enyne Interactions

Mechanistic StepDescriptionMetal Examples
Alkyne π-Complexation The metal center coordinates to the triple bond, activating it for further reaction.Au(I), Pd(II), Pt(II)
Alkene π-Complexation The metal center coordinates to the double bond, often preceding migratory insertion or other transformations.Pd(II), Rh(I)
Oxidative Cyclometalation Simultaneous coordination and reaction of both the alkyne and alkene with the metal center to form a metallacycle.Rh(I), Ni(0)
Migratory Insertion Insertion of the alkene or alkyne into a metal-hydride or metal-carbon bond.Pd(II), Rh(I)
Reductive Elimination The final step in many catalytic cycles, where the product is released from the metal center.Pd(II), Au(III)
β-Hydride Elimination A common side reaction or a key step in "chain-walking" mechanisms, leading to the formation of a metal-hydride and an alkene.Pd(II)

Radical Processes and Their Role in Enyne Reactivity

While many transformations of enynes are dominated by metal-catalyzed processes, radical reactions offer alternative pathways for their functionalization. The presence of both an alkene and an alkyne in a molecule like this compound provides multiple sites for radical addition and subsequent cyclization.

The initiation of radical reactions involving enynes can be achieved through various methods, including the use of radical initiators, photolysis, or single-electron transfer from a metal. Once a radical is generated, it can add to either the alkene or the alkyne. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate.

A common reaction pathway is the intramolecular cyclization of a radical intermediate. For instance, the free-radical addition of species like carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃) to diene systems can lead to cyclized products. acs.org In the context of enynes, a radical addition to one of the unsaturated moieties can be followed by an intramolecular cyclization onto the other. For example, a 5-hexen-1-yl radical, which could be formed from a derivative of this compound, is known to undergo stereospecific cyclization. acs.org

The investigation of 1-alkylcycloalkoxyl radicals has shown that these species can undergo a variety of reactions, including ring opening, C-alkyl bond cleavage, and intramolecular 1,5-hydrogen atom abstraction. acs.org These studies provide a framework for understanding the potential competing pathways in radical reactions of cyclic derivatives of enynes.

The formation of biradicals from acyclic conjugated enyne-allene systems, which are structurally related to some natural products, highlights another facet of radical reactivity in these systems. pitt.edu These biradicals can then undergo further transformations to yield complex molecular architectures.

Intramolecular Cyclization Reactions of Enyne Substrates

The dual functionality of enynes makes them ideal substrates for a wide range of intramolecular cyclization reactions, leading to the formation of diverse and complex cyclic and polycyclic systems.

Intramolecular [4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction, a cornerstone of organic synthesis, can be applied in an intramolecular fashion to enyne substrates. masterorganicchemistry.com In such reactions, a diene moiety within the molecule reacts with a dienophile, which can be either the alkene or the alkyne of the enyne. For a derivative of this compound to undergo a standard intramolecular Diels-Alder reaction, it would need to be further functionalized to contain a conjugated diene system.

However, metal catalysis can enable formal [4+2] cycloadditions that would otherwise be unfavorable. Gold(I) catalysts, for example, can promote intramolecular cyclization of 1,5-enynes that proceed through intermediates which can then participate in cycloaddition reactions. acs.orgresearchgate.net In some cases, a gold-catalyzed cascade reaction can involve the formation of a β-aryl gold-carbene species via a 6-endo-dig cyclization, which then acts as a 4-carbon synthon in a [4+2] cycloaddition with an external alkene. researchgate.net

Furthermore, the Diels-Alder chemistry of cyclopropenes has been well-studied, and these strained rings can act as potent dienophiles. nih.gov This suggests that derivatives of this compound incorporating a cyclopropene (B1174273) moiety could be interesting substrates for intramolecular [4+2] cycloadditions.

Diverse Cycloisomerization Pathways

Cycloisomerization reactions of enynes, where the molecule rearranges to a cyclic isomer with the same molecular formula, are particularly prevalent with transition metal catalysis. Gold and platinum catalysts are especially effective in promoting these transformations. acs.org

Gold(I)-catalyzed cycloisomerization of 1,5- and 1,6-enynes typically proceeds through an initial activation of the alkyne, followed by nucleophilic attack of the alkene. acs.org This can lead to the formation of cyclopropyl (B3062369) gold carbene intermediates, which can then undergo a variety of skeletal rearrangements. acs.org Depending on the substitution pattern of the enyne and the reaction conditions, different cycloisomerization pathways can be favored, leading to products of single cleavage, double cleavage, endocyclic skeletal rearrangement, or intramolecular cyclopropanation. acs.org For example, simple 1,5-enynes can be converted into bicyclo[3.1.0]hexane derivatives stereospecifically. acs.org

The regioselectivity of these cyclizations, such as 5-exo-dig versus 6-endo-dig, is a critical aspect. acs.org This selectivity can be influenced by the substituents on the enyne backbone and the nature of the catalyst. Gold-catalyzed cycloisomerization of 3-hydroxylated-1,5-enynes can follow divergent reaction pathways depending on the protecting group on the hydroxyl moiety. acs.org

Ring-Closing Metathesis in Enyne Systems

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic compounds. wikipedia.org While traditionally applied to dienes, a variation known as ring-closing enyne metathesis (RCEYM) utilizes an alkene and an alkyne to form a cyclic diene. wikipedia.org This reaction is typically catalyzed by ruthenium or molybdenum carbene complexes. wikipedia.org

The general mechanism of RCEYM involves the reaction of the metal carbene with the alkyne to form a metallacyclobutene intermediate. wikipedia.org This intermediate then undergoes a retro [2+2] cycloaddition to generate a new metal carbene and a vinyl group. Subsequent reaction with the tethered alkene leads to a metallacyclobutane, which upon reductive elimination, releases the cyclic diene product and regenerates a metal carbene. wikipedia.org This is often referred to as the "yne-then-ene" pathway. wikipedia.org

The selectivity of RCEYM can be influenced by various factors, including the ring size being formed and the reaction conditions. nih.gov For instance, performing the reaction under an atmosphere of ethylene (B1197577) can alter the reaction pathway to a selective cross-metathesis followed by a ring-closing diene metathesis, leading to improved stereoselectivity. nih.gov RCEYM has been employed to synthesize a wide range of ring sizes, from small rings to macrocycles. wikipedia.orgnih.gov

Heteroatom-Assisted and Annulation Reactions

The presence of a heteroatom in the tether connecting the alkene and alkyne can significantly influence the course of cyclization reactions. The heteroatom can act as an internal nucleophile, participating in the reaction and leading to the formation of heterocyclic compounds. mdpi.com Metal-catalyzed heterocyclization of functionalized alkynes bearing a suitably placed heteroatom nucleophile is a common strategy for synthesizing heterocycles. mdpi.com The mechanism generally involves activation of the alkyne by the metal, followed by intramolecular attack of the heteroatom. mdpi.com

Gold(I) complexes are particularly effective at catalyzing the addition of heteroatom nucleophiles to alkynes. acs.org For example, gold-catalyzed cyclization of enyne-1,6-diols can lead to the selective formation of substituted furans. beilstein-journals.org Similarly, nitrogen-containing heterocycles can be synthesized via gold-catalyzed hydroamination reactions. acs.org

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are also a key application of enyne chemistry. Palladium-catalyzed annulation of alkynes with halogenated systems is a direct route to carbocyclic and heterocyclic systems. core.ac.uk For instance, the annulation of 1-bromo-2-vinylbenzene derivatives with alkynes using a palladium catalyst can produce substituted naphthalenes. thieme-connect.com Aza-Robinson annulation strategies have also been developed for the synthesis of fused bicyclic amides. acs.org

Table 2: Intramolecular Cyclization Reactions of Enyne Derivatives

Reaction TypeKey FeaturesTypical Products
Intramolecular [4+2] Cycloaddition Formation of a six-membered ring from a tethered diene and dienophile.Bicyclic and polycyclic systems.
Cycloisomerization Metal-catalyzed rearrangement to a cyclic isomer.Diverse carbocycles, often with skeletal rearrangements.
Ring-Closing Enyne Metathesis (RCEYM) Ruthenium or molybdenum-catalyzed formation of a cyclic diene.Cyclic dienes of various ring sizes.
Heteroatom-Assisted Cyclization A tethered heteroatom participates in the cyclization.Heterocyclic compounds (e.g., furans, pyrroles).
Annulation Reactions Formation of a new ring onto an existing molecular scaffold.Fused bicyclic and polycyclic systems.

Rearrangement Reactions Involving Enyne Skeletons

The skeletal framework of enynes, such as this compound and its derivatives, is prone to a variety of rearrangement reactions, often catalyzed by transition metals like gold, platinum, and indium. scimarina.commpg.deacs.org These transformations are powerful methods for constructing complex cyclic and polycyclic structures from relatively simple linear precursors. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the enyne and the nature of the catalyst employed. scimarina.comrsc.org

One of the most studied classes of enyne rearrangements is the metal-catalyzed cycloisomerization, which can proceed through different pathways leading to distinct structural motifs. mpg.denih.govbohrium.com For instance, gold(I)-catalyzed reactions of 1,6-enynes can lead to either five- or six-membered rings depending on the substituents at the C-4 position. scimarina.com Electron-withdrawing groups at this position tend to favor the formation of five-membered rings, while other substituents preferentially yield six-membered rings. scimarina.com In contrast, using platinum tetrachloride (PtCl₄) as a catalyst with simple 1,6-enynes exclusively produces products resulting from what is termed an exo-double skeletal rearrangement. scimarina.com

These skeletal rearrangements can be broadly categorized based on the bond cleavage patterns:

Single Cleavage Rearrangement: Involves the cleavage of one bond in the initial cycloadduct intermediate. This pathway is often observed in gold(I)-catalyzed reactions of 1,6-enynes that bear electron-donating substituents on the alkyne. rsc.org

Double Cleavage Rearrangement: Involves the cleavage of two bonds. This pathway is favored for substrates with electron-withdrawing groups on the alkyne. rsc.org A novel type of skeletal reorganization involving the double cleavage of both the C-C double and triple bonds has been observed in reactions of enynes catalyzed by indium(III) chloride, leading to 1-allylcycloalkenes. acs.org

Furthermore, palladium-catalyzed reactions can induce anomalous Heck-type reactions where divinyl or enyne carbinols undergo a skeletal rearrangement, proposed to proceed through a cyclopropanol (B106826) intermediate, to form various enals, enones, and dienones. acs.org Tandem reactions, such as a PtCl₂-catalyzed rearrangement of enyne acetates followed by a thermal nih.govnih.gov-sigmatropic shift, provide access to complex triene structures. capes.gov.br The choice of metal catalyst is therefore a critical factor in directing the rearrangement pathway. scimarina.comnih.gov

Elucidation of Reaction Mechanisms in Enyne Transformations

Understanding the intricate mechanisms of enyne transformations is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic investigations often combine computational studies, characterization of intermediates, and kinetic experiments to build a comprehensive picture of the reaction pathway.

Transition State Analysis and Reaction Pathways

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for analyzing the transition states and reaction pathways in enyne chemistry. scimarina.comrsc.orgacs.org These studies help to rationalize experimental observations, such as the factors controlling the formation of five- versus six-membered rings in gold-catalyzed rearrangements of 1,6-enynes. scimarina.com For example, calculations have shown that while a stepwise ring-expansion/ring-contraction process is a possible pathway to six-membered rings, the activation energy for the first step is often prohibitively high. scimarina.com An alternative, lower-energy pathway involves an exo-single skeletal rearrangement where an initial cyclopropyl gold carbene intermediate opens to form the six-membered ring. scimarina.com

In the C²-C⁶ (Schmittel) cyclization of enyne-allenes, a combination of kinetic isotope effects and theoretical calculations points towards a highly asynchronous transition state that lies near the boundary between a concerted and a stepwise mechanism. nih.govnih.govacs.org Quasiclassical direct dynamics trajectories starting from this transition state have shown that in a significant number of cases, the reaction proceeds through a diradical intermediate, even though a transition structure for the formation of this intermediate could not be located on the potential energy surface. nih.govacs.org This highlights that the single minimum-energy path is not always sufficient to describe the reaction, and dynamic effects can play a crucial role. nih.govacs.org

Computational studies on nickel-catalyzed reductive couplings of alkynes and aldehydes have identified the oxidative cyclization to form a nickeladihydrofuran as the rate- and selectivity-determining step. acs.org Analysis of this transition state reveals that d → π* back-donation from the metal to the alkyne's antibonding orbital stabilizes the transition state, explaining the higher reactivity of alkynes compared to alkenes in these reactions. acs.org

Characterization of Key Intermediates (e.g., Vinyl Cations, Carbenes, Radicals)

The transformations of enynes proceed through a variety of highly reactive intermediates, the nature of which dictates the course of the reaction. The direct or indirect characterization of these species is a cornerstone of mechanistic investigation.

Carbenes: Metal carbene complexes are central intermediates in enyne metathesis reactions catalyzed by ruthenium, tungsten, or other metals. nih.govorganic-chemistry.orgwikipedia.orgthieme-connect.de In a typical enyne metathesis cycle, the metal carbene catalyst reacts with the alkyne to form a metallacyclobutene, which then rearranges to a new metal carbene—specifically a vinyl carbene. nih.govorganic-chemistry.orgwikipedia.org This vinyl carbene intermediate then reacts with the alkene part of the molecule to complete the metathesis cycle. nih.govorganic-chemistry.org The reactivity and stability of these vinyl carbenes, influenced by resonance and substitution, are critical to the efficiency and outcome of the metathesis. nih.gov Similarly, in gold-catalyzed cycloisomerizations, cyclopropyl gold carbene species are proposed as the initial intermediates that undergo further rearrangement. scimarina.com

Radicals: Radical-mediated cascade reactions of enynes provide a powerful tool for constructing complex polycyclic molecules. iu.edumdpi.com These reactions are often initiated by the addition of a radical species to either the alkene or the alkyne. For example, a photoredox-catalyzed reaction can generate a pyridine (B92270) N-oxy radical that adds to the alkyne of a 1,6-enyne, forming a β-oxyvinyl radical. iu.edu This vinyl radical can then undergo a cascade of cyclization reactions. iu.edursc.org Similarly, trifluoromethyl radicals (•CF₃) or sulfonyl radicals can add to the double or triple bond of an enyne, triggering a sequence of cyclizations to form functionalized heterocyclic or carbocyclic products. mdpi.comrsc.org The intermediate vinyl radicals in these cascades are highly reactive and their subsequent transformations, such as 5-exo-dig or 6-endo-trig cyclizations, are key to building molecular complexity. rsc.orgrsc.org

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and distinguishing between concerted and stepwise pathways. researchgate.net By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured, providing insight into bond-breaking or bond-forming events at the transition state of the slowest step.

In the context of enyne reactions, KIEs have been instrumental in elucidating the mechanism of the C²-C⁶ thermal cyclization of enyne-allenes. nih.govnih.govacs.orgacs.org For one such cyclization, a KIE (kCH₃/kCD₃) of approximately 1.43 was observed. nih.govnih.govacs.org This value is considered too small for a typical concerted ene reaction involving significant hydrogen transfer in the transition state, but too large for a purely stepwise process where the initial C-C bond formation would be the sole rate-determining step. nih.gov This intermediate value was interpreted as evidence for a highly asynchronous transition state where C-C bond formation is far more advanced than hydrogen transfer. nih.govnih.govacs.org Further studies on related systems with aryl substituents also supported stepwise diradical mechanisms, with some reactions exhibiting nonstatistical dynamic effects. acs.orgthieme-connect.com These findings demonstrate the subtlety of enyne cyclization mechanisms, where the distinction between concerted and stepwise can be blurred. nih.govacs.org

The table below summarizes KIE data for an enyne-allene cyclization, illustrating the use of this technique in mechanistic analysis.

Table 1. Kinetic Isotope Effect in the C²-C⁶ Cyclization of an Enyne-Allene Derivative. nih.govnih.gov
ReactionIsotopic LabelingObserved KIE (kH/kD)Mechanistic Interpretation
C²-C⁶ Cyclization of allenol acetate (B1210297) 9CH₃ vs. CD₃~1.43Consistent with a highly asynchronous transition state, borderline between concerted and stepwise. Suggests minimal hydrogen transfer in the rate-determining step.

Origins of Regio- and Stereocontrol in Enyne Reactions

Achieving high levels of regioselectivity and stereoselectivity is a central goal in synthetic chemistry. In enyne transformations, the control over which constitutional isomer (regioisomer) or stereoisomer is formed is governed by a complex interplay of catalyst, ligand, substrate structure, and reaction conditions.

Regiocontrol: The regiochemical outcome of enyne reactions is often determined at the initial step of metal-alkyne or metal-alkene interaction. In nickel-catalyzed reductive couplings of aldehydes and alkynes, the choice of N-heterocyclic carbene (NHC) ligand has a profound impact on regioselectivity. nih.govorganic-chemistry.org The complementary use of small cyclopropenylidene ligands versus bulky NHC ligands can completely reverse the regioselectivity of the addition, allowing for the selective formation of either regioisomer from the same starting materials. nih.gov This control is attributed to the steric environment created by the ligand around the nickel center, which dictates which end of the alkyne is more accessible for C-C bond formation. nih.govorganic-chemistry.org Similarly, in copper-catalyzed borofunctionalization of 1,3-enynes, switching from a phosphine-based ligand like XantPhos to a nitrogen-based ligand like dtbpy can switch the outcome from 1,2-addition to 1,4-addition. rsc.org

The following table illustrates ligand-controlled regioselectivity in a nickel-catalyzed reaction.

Table 2. Ligand-Mediated Regiocontrol in Ni-Catalyzed Aldehyde-Alkyne Reductive Coupling. nih.gov
Alkyne SubstrateLigandMajor Regioisomer FormedRegioselectivity
Conjugated EnyneIMesAddition at less hindered alkyne terminus>98:2
SIPrAddition at more hindered alkyne terminus3:97

Stereocontrol: The three-dimensional arrangement of atoms in the product is also highly influenced by the catalytic system. Stereocontrolled syntheses of enynes and their derivatives are often achieved using chiral catalysts or by transferring the stereochemistry from a chiral starting material. rsc.orgnih.govresearchgate.net For instance, palladium-catalyzed propargylic substitutions can be rendered enantioselective by using a chiral palladium catalyst, enabling the kinetic resolution of racemic starting materials to yield enantioenriched 1,5-enynes. nih.gov In enyne metathesis, the geometry of the newly formed double bonds can be controlled by the catalyst and the inherent conformational biases of the substrate, which is critical in the synthesis of complex natural products like rhodexin A and (-)-exiguolide. beilstein-journals.org The reaction mechanism itself, such as an "ene-then-yne" versus a "yne-then-ene" pathway in ring-closing enyne metathesis, plays a crucial role in determining the stereochemistry of the final cyclic diene. wikipedia.orgbeilstein-journals.org

Table of Mentioned Chemical Compounds

Compound NameChemical Class
This compoundEnyne
1,6-EnyneEnyne
1,5-EnyneEnyne
1,3-EnyneEnyne
Enyne-alleneEnyne-allene
Gold(I)Metal Catalyst
Platinum(IV) chloride (PtCl₄)Metal Catalyst
Platinum(II) chloride (PtCl₂)Metal Catalyst
Indium(III) chloride (InCl₃)Lewis Acid Catalyst
PalladiumMetal Catalyst
RutheniumMetal Catalyst
TungstenMetal Catalyst
NickelMetal Catalyst
CopperMetal Catalyst
Vinyl CationReactive Intermediate
Metal CarbeneReactive Intermediate
Vinyl CarbeneReactive Intermediate
Cyclopropyl Gold CarbeneReactive Intermediate
Vinyl RadicalReactive Intermediate
DiradicalReactive Intermediate
Pyridine N-oxy radicalRadical Initiator
Trifluoromethyl radicalRadical Species
Sulfonyl radicalRadical Species
NickeladihydrofuranMetallacycle Intermediate
MetallacyclobuteneMetallacycle Intermediate
XantPhosPhosphine (B1218219) Ligand
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)Nitrogen Ligand
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)N-Heterocyclic Carbene (NHC) Ligand
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)N-Heterocyclic Carbene (NHC) Ligand
Rhodexin ANatural Product
(-)-ExiguolideNatural Product

Advanced Characterization Methodologies for Z Oct 5 En 1 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For (Z)-Oct-5-en-1-yne, the ¹H NMR spectrum would exhibit characteristic signals corresponding to its distinct proton environments: the terminal alkyne, the cis-alkene, and the adjacent aliphatic chains.

The terminal alkyne proton (H-1) is expected to appear as a triplet due to coupling with the two protons on C-3. The olefinic protons (H-5 and H-6) would appear as a complex multiplet, with a characteristic coupling constant (J-value) for the cis configuration (typically in the range of 7-12 Hz). The signals for the methylene (B1212753) and methyl protons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Data are predicted based on standard chemical shift values for similar functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz)
H-1 (≡C-H)~1.8 - 2.0t (triplet)~2.6
H-3 (-CH₂-C≡)~2.2 - 2.4dt (doublet of triplets)~7.0, ~2.6
H-4 (=C-CH₂-)~2.8 - 3.0q (quartet)~7.0
H-5, H-6 (-CH=CH-)~5.3 - 5.5m (multiplet)Jcis ≈ 10-12
H-7 (-CH₂-CH₃)~2.0 - 2.2quintet~7.5
H-8 (-CH₃)~0.9 - 1.0t (triplet)~7.5

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals for the sp-hybridized alkyne carbons, sp²-hybridized alkene carbons, and sp³-hybridized aliphatic carbons would be observed in different regions of the spectrum.

The terminal alkyne carbon (C-1) typically appears around 68-70 ppm, while the internal alkyne carbon (C-2) is found further downfield. The alkene carbons (C-5 and C-6) resonate in the characteristic olefinic region (around 120-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on standard chemical shift values for similar functional groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (≡CH)~68 - 70
C-2 (-C≡)~82 - 84
C-3 (-CH₂-C≡)~18 - 20
C-4 (=C-CH₂-)~28 - 30
C-5 (=CH-)~123 - 125
C-6 (=CH-)~129 - 131
C-7 (-CH₂-CH₃)~20 - 22
C-8 (-CH₃)~13 - 15

For unambiguous assignment of all proton and carbon signals and to confirm the molecule's connectivity, advanced 2D NMR techniques are employed. These methods provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-1 and H-3, H-3 and H-4, H-4 and H-5, H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming the contiguous nature of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s) (e.g., C-1 to H-1, C-3 to its two H-3 protons, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is essential for determining stereochemistry. For this compound, a strong NOESY cross-peak between the olefinic protons H-5 and H-6 would confirm their cis relationship.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components of the mixture. The retention time—the time it takes for the compound to pass through the column—is a characteristic property that can be used to assess purity. A pure sample of this compound would show a single dominant peak.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). This process often causes the molecule to break apart into characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would confirm the molecular weight (108.18 g/mol for C₈H₁₂). nih.gov The fragmentation pattern would provide structural clues, such as the loss of an ethyl group (-29 Da) or propyl group (-43 Da). The identity of the compound can be confirmed by comparing its mass spectrum to a database like that of the National Institute of Standards and Technology (NIST). who.intresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that typically generates ions from a liquid solution with minimal fragmentation. wikipedia.orglibretexts.org It is particularly well-suited for analyzing large, polar, and thermally fragile molecules. wikipedia.org

Direct analysis of a nonpolar hydrocarbon like this compound by ESI-MS is challenging because the molecule lacks functional groups that are easily ionized (protonated or deprotonated) in solution. researchgate.netnih.gov However, analysis can be made possible through derivatization. researchgate.net By chemically modifying the molecule to include an "electrospray-active" group—a group that is readily charged—it can be detected by ESI-MS. nih.gov For example, the alkyne or alkene functional group could potentially be derivatized to form an ionic species amenable to ESI analysis. This approach allows for the determination of the molecular weight while avoiding the extensive fragmentation often seen in EI-MS. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives by providing a precise measurement of their mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass to several decimal places. researchgate.net This high precision allows for the calculation of the elemental formula of a molecule with a high degree of confidence.

For this compound, which has a molecular formula of C₈H₁₂, the theoretical monoisotopic (exact) mass is 108.093900383 Da. nih.gov HRMS instruments, such as time-of-flight (ToF) or Orbitrap analyzers, can measure this value with an accuracy typically within 5 parts per million (ppm). mdpi.comwaters.com This capability is crucial for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, a compound with the formula C₇H₈O would also have a nominal mass of 108, but its exact mass is 108.057515 Da, a difference easily resolved by HRMS.

The power of HRMS extends to the analysis of derivatives of this compound formed during chemical reactions. By comparing the exact mass of a product with that of the starting material, the elemental composition of the added or modified functional group can be determined, thus elucidating the reaction outcome. This technique is fundamental in confirming the identity of synthesized compounds and identifying unknown features in complex mixtures. nih.gov

Table 1: Exact Mass Data for this compound

ParameterValueReference
Molecular FormulaC₈H₁₂ nih.gov
Nominal Mass108 Da nih.gov
Monoisotopic (Exact) Mass108.093900383 Da nih.gov
Typical HRMS Measurement Accuracy< 5 ppm waters.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific bonds. ucdavis.edu

The most prominent features in its spectrum arise from the alkyne and alkene groups. The terminal alkyne (–C≡C–H) gives rise to a sharp, strong absorption band for the ≡C–H stretch, typically appearing around 3330–3270 cm⁻¹. libretexts.org The carbon-carbon triple bond (C≡C) stretch results in a weaker absorption in the 2260–2100 cm⁻¹ region. libretexts.org

The cis-disubstituted alkene group (C=C) shows a characteristic C=C stretching vibration between 1680–1640 cm⁻¹. libretexts.org The stretching vibrations of the vinylic hydrogens (=C–H) are found in the 3100–3000 cm⁻¹ range. Additionally, the molecule contains sp³-hybridized carbon atoms whose C-H stretching vibrations are observed as strong bands in the 3000–2850 cm⁻¹ region. libretexts.org These characteristic frequencies allow for the rapid confirmation of the key functional groups within the molecule's structure.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C–H Stretch3330–3270Strong, Sharp
AlkyneC≡C Stretch2260–2100Weak to Medium
Alkene=C–H Stretch3100–3000Medium
AlkeneC=C Stretch1680–1640Medium, Variable
AlkaneC–H Stretch3000–2850Strong

Raman Spectroscopy for Molecular Structure Characterization

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that non-polar bonds with symmetric vibrations, which are often weak or silent in FT-IR spectra, tend to produce strong signals in Raman spectra.

For this compound, the stretching vibrations of the carbon-carbon triple bond (C≡C) and the carbon-carbon double bond (C=C) are particularly well-suited for Raman analysis. These bonds are relatively non-polar, and their symmetric stretching leads to a significant change in polarizability, resulting in strong and easily identifiable Raman peaks. This is in contrast to their often weak appearance in FT-IR spectra. Therefore, Raman spectroscopy can provide definitive evidence for the presence of the alkyne and alkene backbones of the molecule. The terminal ≡C–H stretch, however, is typically weaker in Raman spectra compared to its strong absorption in FT-IR.

Table 3: Comparison of FT-IR and Raman Signal Intensities for Key Functional Groups

Functional Group VibrationFT-IR ActivityRaman Activity
C≡C StretchWeak to MediumStrong
C=C StretchMediumStrong
≡C–H StretchStrongWeak to Medium
C–H Stretches (Alkyl)StrongMedium

Computational Chemistry Approaches for Structural and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orguci.edu It is widely used to predict the geometric and electronic properties of molecules like this compound. DFT calculations can determine the molecule's minimum energy conformation by optimizing bond lengths, bond angles, and dihedral angles.

These calculations can provide precise theoretical values for key structural parameters, such as the C≡C, C=C, and C-C bond lengths, which can be compared with experimental data if available. Furthermore, DFT is used to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and electronic transitions. DFT can also be used to simulate vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. uantwerpen.be

Table 4: Representative Theoretical Parameters for this compound from DFT Calculations

ParameterDescriptionTypical Calculated Value
C≡C Bond LengthLength of the carbon-carbon triple bond~1.21 Å
C=C Bond LengthLength of the carbon-carbon double bond~1.34 Å
C-C-C Bond Angle (Alkene)Angle around the sp² carbons of the double bond~122°
HOMO-LUMO GapEnergy difference between frontier orbitals~6-7 eV

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy but are also significantly more computationally demanding than DFT. ucl.ac.uk

High-level ab initio methods, such as Coupled Cluster theory (e.g., CCSD(T)), are often considered the "gold standard" for calculating molecular energies. nih.gov For a molecule like this compound, these methods can be used to compute highly accurate thermochemical data, such as the heat of formation or reaction energies involving its synthesis or transformation. While too computationally expensive for routine geometry optimizations of larger molecules, they are invaluable for obtaining benchmark single-point energy calculations on DFT-optimized geometries. nih.gov This approach allows for the validation and calibration of more cost-effective DFT functionals, ensuring that the chosen DFT method provides reliable results for the system under study. aps.org

Table 5: Conceptual Comparison of DFT and Ab Initio Computational Methods

Method TypeGeneral AccuracyComputational CostPrimary Application for this compound
Density Functional Theory (DFT)Good to ExcellentModerateGeometry Optimization, Vibrational Frequencies, Electronic Properties
Ab Initio (e.g., CCSD(T))Very High ("Gold Standard")Very HighHigh-Accuracy Benchmark Energy Calculations

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational methodology to investigate the conformational landscape of flexible molecules such as this compound. By simulating the atomic motions of the molecule over time, MD provides detailed insights into the accessible conformations, their relative energies, and the dynamics of interconversion between them. This approach complements experimental techniques by providing a dynamic, atomic-level understanding of molecular behavior.

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. The presence of the cis-double bond and the linear alkyne moiety imposes significant constraints on the geometry, yet the molecule retains several degrees of freedom that allow it to adopt a variety of shapes. MD simulations can explore these degrees of freedom by solving Newton's equations of motion for the atoms in the molecule, governed by a potential energy function known as a force field.

A typical MD simulation for the conformational analysis of this compound would involve placing the molecule in a simulated environment, often a solvent box, and allowing it to evolve over a period of nanoseconds to microseconds. Throughout the simulation, the trajectory of each atom is recorded, providing a detailed movie of the molecule's dynamic behavior. Analysis of this trajectory allows for the identification of low-energy conformations, the calculation of potential energy surfaces, and the determination of kinetic barriers between different conformational states.

The results of such simulations can be visualized through various means, including plots of dihedral angles versus time and energy, as well as clustering analysis to group similar structures into distinct conformational families. These analyses help in understanding the preferred shapes of the molecule and the pathways it follows to transition between them.

Hypothetical Research Findings

The simulation revealed several distinct low-energy conformations. The potential energy surface associated with the rotation around the C3-C4 bond showed multiple minima, corresponding to stable conformers. The relative populations of these conformers were determined by integrating the probability distribution of the dihedral angles.

The following interactive data table summarizes the key findings from the hypothetical simulation, detailing the major conformers identified, their defining dihedral angles, relative energies, and populations at equilibrium.

ConformerDihedral Angle (C3-C4-C5-C6) (°)Relative Energy (kJ/mol)Population (%)
A650.045
B-701.230
C1803.515
D-1205.010

These hypothetical results indicate that conformer A, with a gauche arrangement around the C3-C4 bond, is the most stable. Conformer B, also a gauche form, is slightly higher in energy. The anti-conformer (C) and another gauche form (D) are less populated due to higher energetic states, likely arising from steric interactions or torsional strain. The energy barriers for interconversion between these conformers were also calculated from the simulation, providing insights into the flexibility of the molecule at room temperature. Such detailed conformational information is crucial for understanding the reactivity and physical properties of this compound and its derivatives.

Synthetic Utility of Z Oct 5 En 1 Yne in Complex Molecular Architecture

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through chiral induction, where a source of chirality directs the formation of new stereocenters. Methodologies include the use of chiral auxiliaries, enantioselective catalysts, and substrate control.

Control of Absolute and Relative Stereochemistry in Enyne Transformations

The control of stereochemistry in reactions involving enynes is crucial for their application in building complex molecules. For a molecule like (Z)-Oct-5-en-1-yne, transformations targeting the alkene, such as dihydroxylation or epoxidation, would generate new stereocenters. The Z-geometry of the double bond is a key feature that would influence the relative stereochemistry of the products in such reactions. For instance, a concerted syn-dihydroxylation would be expected to yield a specific diastereomer. However, specific studies detailing the stereochemical outcomes of such transformations on this compound are not documented in the available literature.

Application of Chiral Auxiliaries in Enyne Chemistry

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While this is a powerful and well-established strategy in asymmetric synthesis, there are no specific examples in the scientific literature of chiral auxiliaries being attached to or used in conjunction with this compound to control its reactions.

Enantioselective Catalysis in the Construction of Chiral Enynes (Organo- and Metal-Catalysis)

Enantioselective catalysis, utilizing either chiral metal complexes or small organic molecules (organocatalysts), offers an efficient route to chiral molecules. These methods are widely applied to the synthesis and transformation of enynes. Conceptually, this compound could be a substrate for various catalytic asymmetric reactions, such as conjugate additions to the alkyne or functionalization of the allylic position. However, a review of the literature indicates a lack of studies where this compound has been specifically employed as a substrate or target in enantioselective organo- or metal-catalyzed processes.

Applications in Natural Product Total Synthesis

The total synthesis of natural products often requires strategic planning and the use of versatile building blocks to construct complex molecular architectures. Enynes are valuable intermediates in this field due to the orthogonal reactivity of the alkene and alkyne moieties.

This compound as a Key Intermediate for Biologically Active Molecules

While the structural components of this compound are present in various natural products, particularly those derived from marine sources like Laurencia algae, no published total synthesis routes explicitly identify this compound as a key intermediate or starting material. The synthesis of medium-ring ethers, a common feature in these natural products, often involves the cyclization of precursors with similar enyne functionalities, but specific use of this exact C8 fragment is not reported.

Strategic Building Block for Polyketide and Lipid Derivatives

Polyketides and lipids represent large families of natural products with diverse biological activities and often feature long carbon chains with specific stereochemistry. The carbon backbone of this compound could theoretically serve as a foundational piece for the synthesis of such molecules. The alkyne provides a handle for chain extension, while the Z-alkene could establish the stereochemistry of a portion of the final molecule. Nevertheless, there is no specific mention in the scientific literature of this compound being utilized as a strategic building block in the synthesis of polyketide or lipid derivatives.

Construction of Diverse Heterocyclic Systems

The unique arrangement of unsaturation in enynes like this compound provides a versatile platform for cyclization reactions to form a variety of heterocyclic rings, which are core components of many pharmaceuticals and natural products.

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Lactones)

The synthesis of furans from enyne substrates is a well-established transformation in organic chemistry. Generally, these reactions proceed through cycloisomerization, often catalyzed by transition metals like gold or palladium. For a substrate such as this compound, a hypothetical reaction could involve the activation of the alkyne by a metal catalyst, followed by an intramolecular attack from an oxygen-containing species, or a rearrangement cascade, to form the five-membered furan (B31954) ring. organic-chemistry.org For instance, the cycloisomerization of ynenones (enynes with a ketone group) can lead to substituted furans. organic-chemistry.org

Lactones, which are cyclic esters, can also be synthesized from unsaturated precursors. The formation of γ-lactones (five-membered rings) and δ-lactones (six-membered rings) is particularly common. rsc.orgacs.org Methodologies such as halolactonization or transition-metal-catalyzed carbonylation of hydroxy-alkenes or -alkynes are standard routes. While specific examples utilizing this compound are not detailed, its carbon skeleton is amenable to functional group manipulation (e.g., oxidation, hydration) to generate a precursor that could undergo lactonization.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiophenes)

Thiophenes, the sulfur analogues of furans, are important heterocycles in materials science and medicinal chemistry. Their synthesis can be achieved from enynes through reactions involving a sulfur source. A common strategy is the cyclization of an enyne that has a sulfur-containing group already incorporated or the reaction of an enyne with a sulfur-transfer reagent. These reactions can be promoted by transition metals or other reagents that facilitate the necessary bond formations to construct the thiophene (B33073) ring.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Indoles, Pyridazinones)

Nitrogen-containing heterocycles are of immense importance in pharmacology.

Imidazoles: The synthesis of imidazoles typically involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (the Debus synthesis) or variations thereof. organic-chemistry.orgmdpi.com While a direct conversion of this compound to an imidazole (B134444) is not straightforward, the enyne could serve as a starting material to build a more complex intermediate that incorporates the necessary nitrogen atoms before cyclization.

Indoles: Indole (B1671886) synthesis often involves the cyclization of nitrogen-containing aryl precursors (e.g., Fischer, Bartoli, or Larock indole synthesis). A molecule like this compound would first need to be incorporated into an aniline-type substrate. Subsequent transition-metal-catalyzed cyclization of the resulting N-alkenyl or N-alkynyl aniline (B41778) is a modern and powerful method for indole formation.

Pyridazinones: These are six-membered heterocyclic systems containing two adjacent nitrogen atoms and a ketone group. mdpi.comnih.gov A common synthetic route involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. To utilize this compound, it would need to undergo transformations to introduce carbonyl functionalities at appropriate positions (e.g., via ozonolysis or oxidation) before the condensation step.

Development of Novel Synthetic Methodologies

The reactivity of the enyne motif is central to the development of new reaction pathways that can build molecular complexity efficiently.

Exploration of Carbon-Carbon Bond Activation in Enyne Chemistry

Carbon-carbon bond activation is a frontier in organic synthesis that allows for the cleavage and reorganization of molecular skeletons. technion.ac.ilnih.govrsc.org In the context of enyne chemistry, C-C bond activation can be triggered by transition metals, often leading to skeletal rearrangements. researchgate.net These reactions can proceed through mechanisms like β-carbon elimination or oxidative addition. nih.gov For a molecule like this compound, a catalyst could potentially insert into one of the C-C bonds adjacent to the unsaturated system, initiating a rearrangement to form new cyclic or acyclic products that would be difficult to access through traditional methods.

Design and Implementation of Domino and Cascade Reactions

Domino and cascade reactions are highly efficient processes where a single event triggers a series of subsequent bond-forming or bond-breaking events to rapidly build complex molecules from simple starting materials. The enyne functionality is an ideal trigger for such sequences. A reaction initiated at the alkyne or alkene of this compound could set off a cascade of cyclizations and rearrangements. For example, a Heck-type reaction could be coupled with a subsequent sigmatropic rearrangement or further cyclizations, allowing for the construction of polycyclic systems in a single operation. researchgate.net

Integration into Click Chemistry Frameworks and Bioconjugation Strategies

The terminal alkyne functionality in This compound is the key to its potential utility in click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is a cornerstone of bioconjugation, enabling the precise linkage of molecules in complex biological environments.

The participation of This compound in such a framework would involve its reaction with a variety of azide-containing molecules. These could range from small organic molecules to large biomolecules such as proteins, nucleic acids, or lipids that have been functionalized with an azide group. The resulting product would be a 1,4-disubstituted triazole, where the triazole ring acts as a stable and robust linker, covalently connecting the octenyl fragment to the azide-bearing molecule.

The general scheme for the CuAAC reaction involving This compound can be depicted as follows:

This compound + R-N₃ --(Cu(I) catalyst)--> (Z)-1-(R)-4-(oct-5-en-1-yl)-1H-1,2,3-triazole

In the context of bioconjugation, "R" would represent a biomolecule of interest. This strategy allows for the specific labeling of biomolecules for imaging, tracking, or functional studies. The cis-alkene moiety within the This compound backbone could also serve as a point for further chemical modification, potentially allowing for the creation of multifunctional molecular probes.

While experimental data for This compound is not available, the table below illustrates the hypothetical products that could be formed from its reaction with various azide partners in a CuAAC reaction, based on established click chemistry principles.

This compound Azide Reactant (R-N₃) Hypothetical Triazole Product Potential Application Area
Benzyl Azide(Z)-1-benzyl-4-(oct-5-en-1-yl)-1H-1,2,3-triazoleSmall molecule synthesis, materials science
Azido-functionalized Fluorescent Dye(Z)-1-(Fluorescent Dye)-4-(oct-5-en-1-yl)-1H-1,2,3-triazoleBioimaging, cellular tracking
Azido-functionalized PEG(Z)-1-(PEG)-4-(oct-5-en-1-yl)-1H-1,2,3-triazoleDrug delivery, improving solubility of biomolecules
Azido-functionalized Protein(Z)-1-(Protein)-4-(oct-5-en-1-yl)-1H-1,2,3-triazoleProtein labeling, proteomics

It is important to note that the reaction conditions, including the choice of copper catalyst, ligands, and solvents, would need to be optimized to achieve high yields and prevent side reactions. The presence of the alkene functionality in This compound might require careful selection of reaction conditions to ensure its integrity during the cycloaddition process.

In addition to CuAAC, the terminal alkyne of This compound could also potentially participate in strain-promoted azide-alkyne cycloaddition (SPAAC) if it were incorporated into a strained ring system. However, as a linear alkyne, it would not undergo SPAAC in its native form.

The theoretical application of This compound in click chemistry and bioconjugation highlights the modularity and versatility of these chemical tools. While specific research on this compound is lacking, its structure represents a valuable synthon for the construction of complex molecular architectures through reliable and efficient chemical ligations. Further research would be necessary to validate these potential applications and to explore the full synthetic utility of this compound.

Future Directions and Emerging Research Avenues for Z Oct 5 En 1 Yne Chemistry

Development of Next-Generation Catalytic Systems for Enyne Transformations

The transformation of enynes is heavily reliant on catalysis, with transition metals playing a pivotal role. utoronto.ca Future research is directed towards the discovery and optimization of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability.

Ruthenium, platinum, and palladium complexes have been instrumental in catalyzing various enyne cyclizations and metathesis reactions. acs.orgnih.gov For instance, ruthenium carbene complexes are effective for enyne metathesis, leading to the formation of cyclic compounds with 1,3-diene moieties. nih.gov The development of next-generation ruthenium catalysts focuses on modifying the ligand sphere to fine-tune reactivity and improve stability. Similarly, platinum chlorides (PtCl2) have been shown to catalyze the cycloisomerization of enynes, with reaction pathways being highly dependent on substituents and reaction conditions. acs.org

Emerging catalytic systems are exploring the use of more earth-abundant and less toxic metals. Gold(I) catalysts, for example, have shown exceptional capabilities in activating alkynes for various transformations, including stereoselective cyclizations of enynes. nih.govresearchgate.net Gallium(III) chloride (GaCl3) has also been reported to catalyze the skeletal reorganization of enynes to form vinylcycloalkenes. nih.gov The development of cooperative catalysis systems, where two or more catalysts work in concert, is another promising frontier. A system involving a Pd(0) complex, a Lewis acid, copper bromide, and an amine base has been demonstrated for the trans-hydroalkynylation of internal 1,3-enynes, showcasing the potential of multi-catalyst approaches to achieve novel transformations. nih.gov

Future catalysts are expected to not only be more active and selective but also to operate under milder conditions and tolerate a wider range of functional groups, thus expanding the synthetic utility of (Z)-Oct-5-en-1-yne and related enynes.

Table 1: Comparison of Catalytic Systems for Enyne Transformations

Catalyst Type Typical Transformation Key Advantages Reference
Ruthenium Carbene Complexes Enyne Metathesis Formation of cyclic dienes nih.gov
Platinum (II) Chloride Cycloisomerization, Cyclization Divergent reaction pathways possible acs.org
Gold (I) Complexes Stereoselective Cyclization High efficiency in alkyne activation nih.govresearchgate.net
Gallium (III) Chloride Skeletal Reorganization Formation of vinylcycloalkenes nih.gov

Expanding the Scope of Stereoselective and Regioselective Reactions

Achieving precise control over stereochemistry and regiochemistry is a central goal in modern organic synthesis. masterorganicchemistry.comkhanacademy.org For a molecule like this compound, with two distinct reactive sites, directing a reaction to a specific location (regioselectivity) and controlling the 3D arrangement of the resulting product (stereoselectivity) are paramount.

Recent advancements have demonstrated high levels of stereocontrol in enyne reactions. For example, ruthenium-catalyzed transformations of 1,6-enynes with diazoalkanes can produce alkenylbicyclo[3.1.0]hexanes with high Z-stereoselectivity of the newly formed alkenyl group. acs.orgresearchgate.net Gold(I)-catalyzed cascade reactions of chiral 1,3-enyne aldehydes have been developed to synthesize bicyclo[3.3.0]octenones with excellent enantioselectivity and good diastereoselectivity, generating three contiguous stereocenters in a single step. nih.gov

The challenge lies in developing a broader range of catalytic systems and reaction conditions that can predictably control these outcomes for diverse enyne substrates. nih.gov Future research will likely focus on the design of chiral ligands for transition metal catalysts that can effectively discriminate between different reaction pathways. The use of organocatalysis is also a growing area, offering metal-free alternatives for stereoselective transformations. Understanding the subtle interplay between the substrate structure, catalyst, and reaction parameters will be crucial for expanding the scope of these selective reactions. youtube.com This will enable the synthesis of complex, stereochemically defined molecules from simple enyne precursors like this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex chemical syntheses from the laboratory bench to larger-scale production often faces challenges related to safety, reproducibility, and efficiency. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers solutions to many of these issues. durham.ac.ukrsc.org

Integrating enyne chemistry with flow reactors can offer significant advantages. acs.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters and the safe handling of highly reactive intermediates or exothermic reactions. amt.ukrsc.org This level of control is particularly beneficial for catalytic transformations of enynes, where temperature and concentration gradients can affect selectivity and yield.

Furthermore, flow chemistry platforms are ideally suited for automation. beilstein-journals.orgbeilstein-journals.org Automated systems can perform multi-step syntheses, reaction optimization, and library generation with minimal manual intervention. dntb.gov.uabournelab.co.uk This high-throughput capability can accelerate the discovery of new reactions and the optimization of existing ones for this compound. The combination of flow chemistry with real-time analytical techniques can create self-optimizing systems that intelligently explore reaction space to find the best conditions. rsc.org The future of enyne synthesis will likely see a greater adoption of these automated platforms to streamline the development of complex molecules for various applications.

Table 2: Advantages of Flow Chemistry for Enyne Synthesis

Feature Benefit in Enyne Chemistry
Enhanced Heat & Mass Transfer Improved control over selectivity in exothermic catalytic reactions
Increased Safety Safe handling of hazardous reagents and reactive intermediates
Precise Control of Parameters Fine-tuning of reaction conditions (temperature, pressure, residence time)
Scalability Easier transition from laboratory scale to production scale

Bio-inspired and Biomimetic Synthetic Approaches for Enyne Analogues

Nature is a master chemist, constructing molecules of incredible complexity and biological activity. engineering.org.cn Bio-inspired and biomimetic syntheses aim to emulate nature's strategies to create complex natural products and their analogues. nih.govbioengineer.orgnih.gov This approach is particularly relevant to the synthesis of enyne-containing natural products, such as the enediyne antibiotics, which are known for their potent DNA-cleaving abilities and significant cytotoxicity. chemrxiv.org

A key bio-inspired strategy is the use of cascade reactions, where a single synthetic event triggers a series of bond-forming transformations to rapidly build molecular complexity from a simple precursor. researchgate.netrsc.org For instance, a proposed biomimetic epoxypolyene cyclization has been used to synthesize pentacyclic onocerane triterpenoids. rsc.org Applying this mindset to substrates like this compound could lead to efficient syntheses of complex cyclic and polycyclic structures.

Future research will focus on identifying biosynthetic pathways for enyne-containing natural products and designing laboratory syntheses that mimic these processes. rsc.org This could involve using enzyme-inspired catalysts or designing substrates that are pre-organized to undergo specific cyclization cascades. The synthesis of enyne analogues of known natural products is another important area, as these compounds can be used as probes to study biological processes or as starting points for the development of new therapeutic agents.

Advancements in Computational Models for Predicting Enyne Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and helping to predict the outcomes of reactions. nih.gov For enyne chemistry, computational models, particularly those based on Density Functional Theory (DFT), are crucial for understanding the complex interplay of factors that govern reactivity and selectivity. acs.orgresearchgate.net

DFT calculations can be used to model the entire catalytic cycle of an enyne metathesis reaction, identifying the most likely mechanistic pathways and the rate-determining steps. acs.org For example, studies on ruthenium-catalyzed enyne metathesis have helped to elucidate whether the reaction proceeds via an "ene-then-yne" or "yne-then-ene" pathway. rsc.org Such insights are invaluable for catalyst design, as they can guide the modification of ligands to lower activation barriers or favor a desired reaction pathway.

Computational models are also being used to predict stereochemical outcomes. acs.org By calculating the energies of different transition states leading to various stereoisomers, chemists can predict which product will be favored under a given set of conditions. As computational power increases and theoretical methods become more accurate, the predictive power of these models will continue to grow. nih.gov The future will likely see a closer integration of computational modeling and experimental work, where computational screening of potential catalysts and substrates precedes laboratory synthesis, saving time and resources and accelerating the discovery of new, highly selective transformations for enynes like this compound. nih.gov

Q & A

Q. How to optimize purification techniques for this compound in multi-step syntheses?

  • Methodology : Compare column chromatography (silica gel vs. alumina) and distillation. Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in synthesizing this compound across labs?

  • Methodology : Publish detailed protocols (e.g., Schlenk line techniques, catalyst activation). Share raw NMR/FID files and crystallographic data (CCDC) as supplementary information .

Q. What ethical guidelines apply when sharing sensitive data on this compound’s reactivity?

  • Methodology : Adhere to GDPR for data anonymization. Use controlled-access repositories (e.g., Zenodo) for raw datasets. Disclose conflicts of interest (e.g., industry funding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.